REACTION_CXSMILES
|
C([NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)CCC.[H]1[BH2][H][BH2]1.Cl.O>C1COCC1>[CH2:6]([C:12]1[CH:11]=[C:10]([Cl:13])[CH:9]=[CH:8][C:7]=1[CH2:6][NH2:5])[CH2:7][CH2:8][CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NC(C1=CC=C(C=C1)Cl)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
B2H6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl.O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated on a rotary evaporator at 60° for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×25 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=C(C=CC(=C1)Cl)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 164.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |